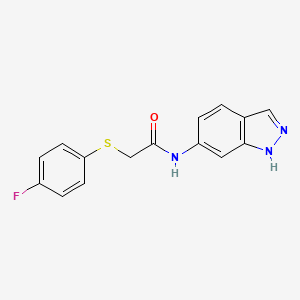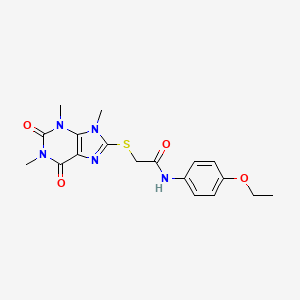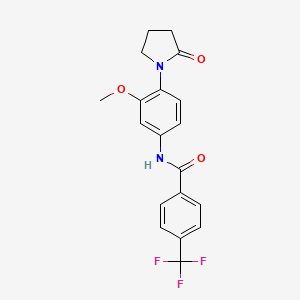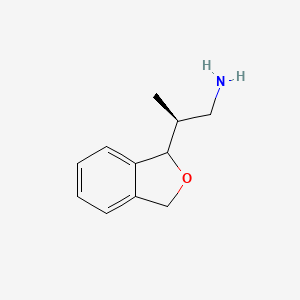![molecular formula C14H7F5N4 B2842116 1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-59-7](/img/structure/B2842116.png)
1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a tetraazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The presence of fluorine atoms and a trifluoromethyl group suggests that this compound might have interesting properties, as fluorine atoms often influence the reactivity, stability, and biological activity of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrazole ring, along with the attached difluorophenyl and trifluoromethylphenyl groups. The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring and the fluorine atoms. Tetrazoles are known to participate in various chemical reactions, often acting as bioisosteres for carboxylic acids . The fluorine atoms might also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tetrazole ring and the fluorine atoms might contribute to its stability, polarity, and solubility .Applications De Recherche Scientifique
Heteroleptic Metal Complexes
A study on heteroleptic Ir(III) metal complexes incorporating similar compounds showed highly efficient, room-temperature blue phosphorescence. The research involved synthesizing and characterizing complexes with varying ligands to achieve increases in the ππ* energy gaps of the metal complexes. These findings could contribute to the development of blue phosphorescent emitters for OLED applications (Cheng‐Han Yang et al., 2005).
Fluorescent Probes
Fluorescent probes based on compounds with similar structures to "1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole" have been developed for sensing pH and metal cations. These probes exhibit high sensitivity to pH changes and selectivity towards metal cations due to the high acidity of the fluorophenol moiety (K. Tanaka et al., 2001).
Tetrel Bonding Interactions
Research on tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives highlighted the synthesis, spectroscopic, and X-ray characterization of triazole derivatives. These studies offer insights into the nucleophilic/electrophilic nature of groups affecting the interaction energy of the tetrel bond, which could have implications for the design of new materials and pharmaceuticals (Muhammad Naeem Ahmed et al., 2020).
Antifungal Activities
New antifungal 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety have been designed, showing significant in vitro activity against yeasts and filamentous fungi. These findings could contribute to the development of new antifungal agents (H. Eto et al., 2000).
Structural Analysis and Applications
The structural analysis of highly fluorinated aryl-substituted compounds and their thallium complexes provides valuable insights into the effects of fluorination on molecular structure and potential applications in material science and catalysis (Wilfried-Solo Ojo et al., 2012).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with arylthiolate anions .
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (set) reaction under visible light irradiation .
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOOTUJSBAZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone](/img/structure/B2842034.png)


![4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842038.png)

![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2842041.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2842042.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2842044.png)
![2-{[2-(8-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B2842047.png)




